(2-Methylphenyl)4-bromobenzenesulfonate (2-Methylphenyl)4-bromobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 7463-25-4
VCID: VC18440817
InChI: InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3
SMILES:
Molecular Formula: C13H11BrO3S
Molecular Weight: 327.20 g/mol

(2-Methylphenyl)4-bromobenzenesulfonate

CAS No.: 7463-25-4

Cat. No.: VC18440817

Molecular Formula: C13H11BrO3S

Molecular Weight: 327.20 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylphenyl)4-bromobenzenesulfonate - 7463-25-4

Specification

CAS No. 7463-25-4
Molecular Formula C13H11BrO3S
Molecular Weight 327.20 g/mol
IUPAC Name (2-methylphenyl) 4-bromobenzenesulfonate
Standard InChI InChI=1S/C13H11BrO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3
Standard InChI Key CWXXRMDWLWLJPB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Br

Introduction

(2-Methylphenyl)4-bromobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. It features a sulfonate group attached to a benzene ring, which is further substituted with a bromine atom and a methyl group. This compound is significant in various chemical applications due to its reactivity and ability to act as a leaving group in nucleophilic substitution reactions.

Applications and Research Findings

(2-Methylphenyl)4-bromobenzenesulfonate is versatile in synthetic chemistry, making it valuable for researchers across various fields. Its reactivity is primarily due to the electron-withdrawing nature of the sulfonate group, which enhances the electrophilicity of the adjacent carbon atoms. This compound can participate in various chemical reactions, including nucleophilic substitution, where it acts as a leaving group. The efficiency and selectivity of these reactions depend on factors such as solvent choice, temperature, and the nature of the nucleophile.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Aspects
4-Bromobenzenesulfonic AcidSulfonic acid group with bromineStrong acidity; used in industrial processes
2-Methylphenylsulfonic AcidMethyl group on phenyl ringExhibits different solubility properties
4-Chlorobenzenesulfonic AcidChlorine instead of bromineDifferent reactivity patterns due to chlorine's properties
2-Bromo-4-methylphenolHydroxyl group instead of sulfonatePotentially different biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator